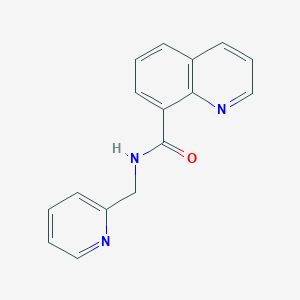
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide, also known as PQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PQA is a derivative of quinoline and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide is not fully understood. However, it has been proposed that N-(pyridin-2-ylmethyl)quinoline-8-carboxamide exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has also been shown to inhibit the activity of enzymes, such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors in animal models. Furthermore, N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been shown to exhibit anti-microbial activity against a wide range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(pyridin-2-ylmethyl)quinoline-8-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Furthermore, N-(pyridin-2-ylmethyl)quinoline-8-carboxamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using N-(pyridin-2-ylmethyl)quinoline-8-carboxamide in lab experiments is its potential toxicity, which requires careful handling and testing to ensure its safety.
Orientations Futures
There are several future directions for the study of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. Furthermore, the development of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide derivatives with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide involves the reaction of 2-(chloromethyl)pyridine with 8-aminoquinoline in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction produces N-(pyridin-2-ylmethyl)quinoline-8-carboxamide as a yellow solid, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and metastasis of tumors in animal models. Furthermore, N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been shown to exhibit anti-microbial activity against a wide range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-13-7-1-2-9-17-13)14-8-3-5-12-6-4-10-18-15(12)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPFNPISPBLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
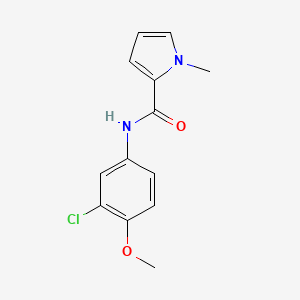
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
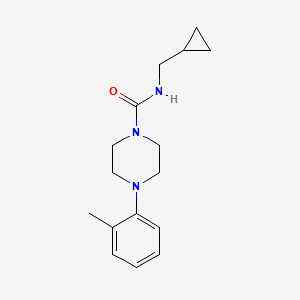
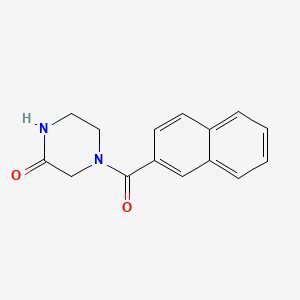
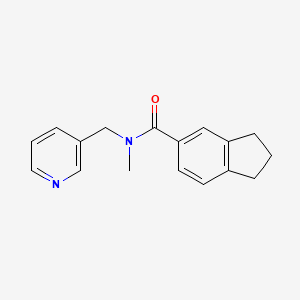
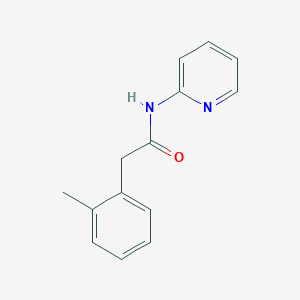
![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)